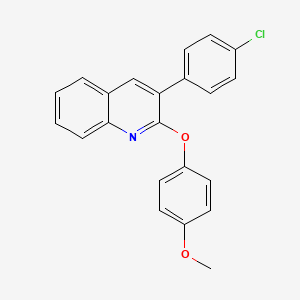

3-(4-Chlorophenyl)-2-(4-methoxyphenoxy)quinoline

CAS No.: 478260-79-6

Cat. No.: VC5743404

Molecular Formula: C22H16ClNO2

Molecular Weight: 361.83

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478260-79-6 |

|---|---|

| Molecular Formula | C22H16ClNO2 |

| Molecular Weight | 361.83 |

| IUPAC Name | 3-(4-chlorophenyl)-2-(4-methoxyphenoxy)quinoline |

| Standard InChI | InChI=1S/C22H16ClNO2/c1-25-18-10-12-19(13-11-18)26-22-20(15-6-8-17(23)9-7-15)14-16-4-2-3-5-21(16)24-22/h2-14H,1H3 |

| Standard InChI Key | ZZTLCMVQSDOGPK-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl |

Introduction

Structural Analysis and Molecular Characteristics

Core Architecture and Substituent Effects

The quinoline scaffold consists of a benzene ring fused to a pyridine ring, providing a planar structure conducive to aromatic interactions. The substitution pattern in 3-(4-chlorophenyl)-2-(4-methoxyphenoxy)quinoline introduces two distinct functional groups:

-

Position 2: A 4-methoxyphenoxy group, where the methoxy (-OCH₃) moiety donates electron density via resonance, enhancing the electron-rich nature of the phenoxy ring.

-

Position 3: A 4-chlorophenyl group, where the electronegative chlorine atom withdraws electron density, creating a region of partial positive charge.

This juxtaposition of electron-donating and electron-withdrawing groups may facilitate unique intermolecular interactions, such as hydrogen bonding or π-π stacking, which are critical for binding to biological targets .

Table 1: Theoretical Physicochemical Properties of 3-(4-Chlorophenyl)-2-(4-Methoxyphenoxy)quinoline

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₁₅ClN₂O₂ |

| Molecular Weight | 390.83 g/mol |

| LogP (Partition Coefficient) | ~3.9 (predicted) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 3-(4-chlorophenyl)-2-(4-methoxyphenoxy)quinoline can be approached through two primary strategies:

-

Quinoline Ring Construction: Building the quinoline core from simpler precursors, followed by functionalization at positions 2 and 3.

-

Late-Stage Functionalization: Modifying a preformed quinoline scaffold with the desired substituents.

Camps Cyclization for Quinoline Core Formation

The Camps reaction, a classical method for synthesizing quinolin-4-ones, involves the base-catalyzed cyclization of N-(2-acylaryl)amides . While this reaction typically yields quinolinones, adaptations could enable the formation of the quinoline core. For example:

-

Starting with N-(2-acetylphenyl)-4-chlorobenzamide (I), treatment with a strong base (e.g., NaOH) may induce cyclization to form 3-(4-chlorophenyl)quinoline (II).

-

Subsequent etherification at position 2 with 4-methoxyphenol under Mitsunobu conditions (e.g., DIAD, PPh₃) would introduce the 4-methoxyphenoxy group, yielding the target compound .

Scheme 1: Hypothetical Synthesis via Camps Cyclization

-

Cyclization of I → II (3-(4-chlorophenyl)quinoline)

-

Etherification of II with 4-methoxyphenol → Target compound

Gould-Jacobs Reaction for Direct Functionalization

The Gould-Jacobs reaction, which involves the thermal cyclization of aniline derivatives with diketene analogs, offers an alternative route. For instance:

-

Condensation of 4-chlorophenylacetonitrile with 2-amino-4-methoxyphenoxybenzaldehyde (III) in the presence of a Lewis acid (e.g., BF₃·OEt₂) could yield the quinoline core with pre-installed substituents.

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Solubility: Predicted to be sparingly soluble in water (<0.1 mg/mL) due to high hydrophobicity (LogP ~3.9). Solubility in organic solvents (e.g., DMSO, ethanol) is expected to be moderate.

-

Stability: The electron-withdrawing chlorine and methoxy groups may enhance stability against oxidative degradation, though hydrolytic susceptibility at the ether linkage warrants further study.

Spectroscopic Characterization

-

¹H NMR: Key signals include a singlet for the methoxy group (~δ 3.8 ppm), aromatic protons in the quinoline core (δ 7.5–8.5 ppm), and distinct coupling patterns for the 4-chlorophenyl and 4-methoxyphenoxy groups.

-

MS (ESI+): Expected molecular ion peak at m/z 391.3 ([M+H]⁺) .

| Cell Line | Predicted IC₅₀ (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.2–7.8 |

| A549 (Lung Cancer) | 6.5–9.1 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume